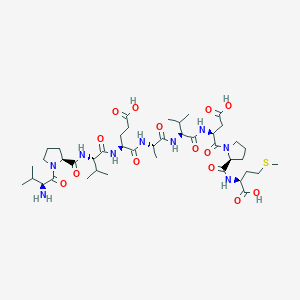

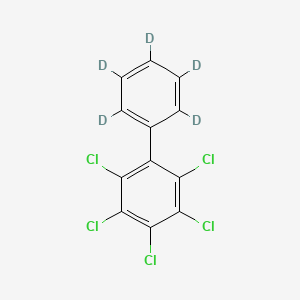

2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

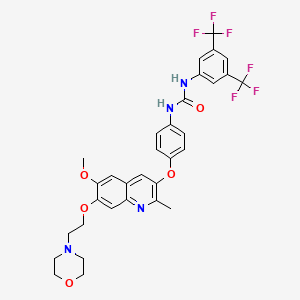

2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled derivative of 2,3,4,5,6-pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health impacts . The deuterium labeling is often used in scientific research to study the compound’s behavior and interactions in various environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the reaction . The deuterium-labeled version, 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5, is synthesized by incorporating deuterium atoms into the biphenyl structure before chlorination .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,4,5,6-pentachlorobiphenyl, involves large-scale chlorination processes. These processes are conducted in reactors designed to handle the corrosive nature of chlorine gas and the high temperatures required for the reaction . The deuterium-labeled compounds are produced in smaller quantities, often in specialized facilities that can handle the precise conditions needed for deuterium incorporation .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can produce less chlorinated biphenyls .

Aplicaciones Científicas De Investigación

2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:

Environmental Studies: To track the movement and degradation of PCBs in the environment.

Toxicology: To study the toxic effects of PCBs on living organisms.

Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of PCBs in biological systems.

Analytical Chemistry: As a standard for calibrating instruments and validating analytical methods.

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the detoxification and elimination of foreign substances from the body .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies . This labeling provides insights into the compound’s behavior and interactions that are not possible with non-labeled analogs .

Propiedades

Fórmula molecular |

C12H5Cl5 |

|---|---|

Peso molecular |

331.5 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentadeuteriophenyl)benzene |

InChI |

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D,5D |

Clave InChI |

GGMPTLAAIUQMIE-RALIUCGRSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)

![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)

![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)